
2-Iodomethyl-1-methyl-pyrrolidine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodomethyl-1-methyl-pyrrolidine hydroiodide is a chemical compound with diverse applications in various scientific experiments. It belongs to the class of pyrrolidine alkaloids, which are nitrogen-containing compounds produced by a large variety of organisms . These alkaloids have been shown to possess several important biological activities .
Synthesis Analysis
The synthesis of pyrrolidine alkaloids and their derivatives has been a subject of interest in various studies . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of this compound is C6H13I2N . Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring . This group of compounds has not been fully investigated, although numerous important alkaloids of this class have been recognized for their promising biological effects .Chemical Reactions Analysis
Pyrrolidine alkaloids and their derivatives have been shown to possess significant anti-bacterial activity . The combination of different pharmacophores in a pyrrolidine ring system has led to more active compounds .Physical And Chemical Properties Analysis
The molecular weight of this compound is 352.986. More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Scientific Research Applications
Enantioselective Synthesis
One application of derivatives similar to 2-iodomethyl-1-methyl-pyrrolidine hydroiodide is in the enantioselective synthesis of heterocyclic compounds. For example, the absolute configuration of 2-(tributylstannyl)pyrrolidine hydroiodide, prepared through a process involving TMSI treatment and asymmetric deprotonation, has been determined by X-ray analysis, establishing the S configuration with excellent yield. This process highlights the utility of pyrrolidine derivatives in asymmetric synthesis, providing a foundation for the synthesis of enantiopure compounds, which are crucial in medicinal chemistry (Gawley, Narayan, & Vicic, 2005).
Synthesis of Pyrrolidines
Pyrrolidines, including those derived from 2-iodomethyl-1-methyl-pyrrolidine, play a significant role in medicinal chemistry and industry, for example, as dyes or agrochemical substances. The synthesis of pyrrolidines through [3+2] cycloaddition demonstrates the versatility of these compounds in organic synthesis. This particular method leads to the formation of 1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine, showcasing the polar nature of the reaction and its feasibility under mild conditions. Such synthetic routes offer pathways for creating structurally diverse pyrrolidines with potential biological and industrial applications (Żmigrodzka et al., 2022).
Cholinergic Affinity and Muscarinic Receptors
The synthesis and cholinergic affinity of diastereomeric and enantiomeric isomers of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)-pyrrolidine and their iodomethylates have been explored for interactions with rat brain nicotinic and muscarinic receptors. This research indicates the potential of these compounds in the development of selective agonists for cholinergic receptors, which could have implications for treating neurological conditions. The study's findings on muscarinic affinity, in particular, underscore the therapeutic promise of pyrrolidine derivatives in modulating cholinergic pathways (Dei et al., 2003).
Iminosugar Synthesis
Iminosugars, a class of therapeutically relevant compounds, have been synthesized from pyrrolidine derivatives through reductive alkylation and subsequent reactions. The synthesis of geminally disubstituted pyrrolidine imino sugars from N-Boc-pyrrolecarboxylate methyl ester underlines the synthetic utility of pyrrolidine and its derivatives in accessing complex sugar mimetics. These compounds have applications in pharmaceuticals, underscoring the broad applicability of pyrrolidine derivatives in medicinal chemistry (Schieweck & Altenbach, 2001).
Mechanism of Action
Pyrrolidine alkaloids exhibit a wide range of pharmacological activities including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . Some alkaloids have been identified to exert toxic effects on the animal organs .
Safety and Hazards
While specific safety and hazard information for 2-Iodomethyl-1-methyl-pyrrolidine hydroiodide is not available, it’s important to note that some pyrrolidine alkaloids have been identified to exert toxic effects on the animal organs . For example, certain alkaloids are known to cause renal injuries and neurotoxicity in experimental animals .
properties
IUPAC Name |
2-(iodomethyl)-1-methylpyrrolidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12IN.HI/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLGJJARBDYQBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CI.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13I2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

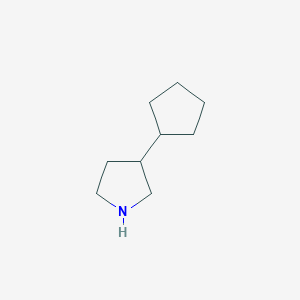
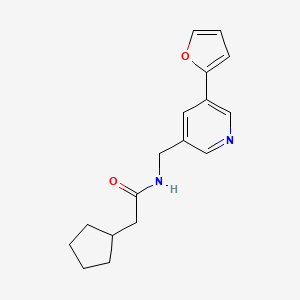

![3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2798436.png)
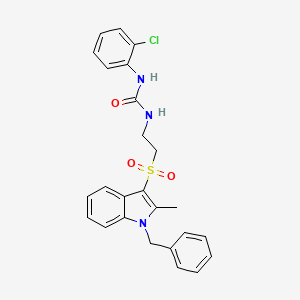
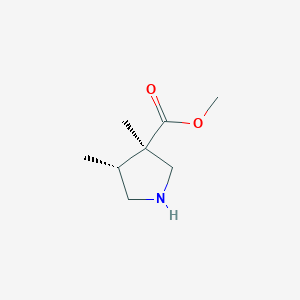
![3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2798442.png)
![N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2798446.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2798448.png)
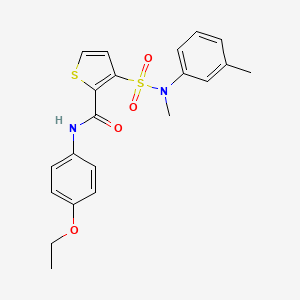
![3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B2798450.png)
![1-[(2-chlorophenyl)methyl]-N-cyclopropyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B2798451.png)
![2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2798452.png)
![N-(naphthalen-1-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2798453.png)